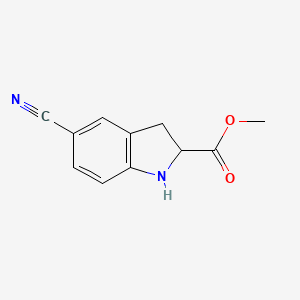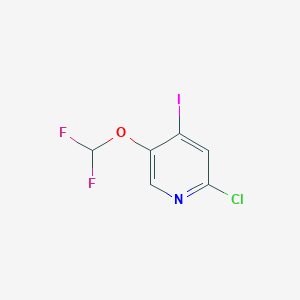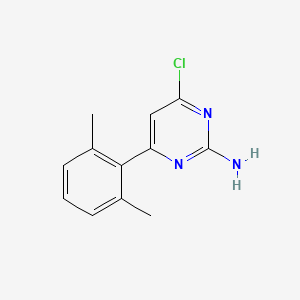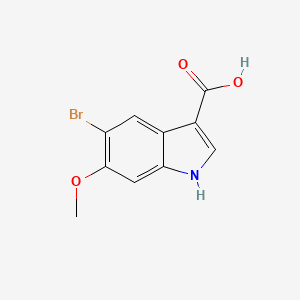
4-Nitro-3-(trifluoromethyl)phenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-(trifluoromethyl)phenylacetylene is an organic compound with the molecular formula C9H4F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetylene group (-C≡CH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(trifluoromethyl)phenylacetylene typically involves the following steps:
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Addition: The acetylene group can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and elevated temperatures.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and suitable solvents.
Major Products Formed
Reduction: 4-Amino-3-(trifluoromethyl)phenylacetylene.
Substitution: Products with nucleophiles replacing the trifluoromethyl group.
Addition: Halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)phenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-Nitro-3-(trifluoromethyl)phenylacetylene exerts its effects depends on the specific application and the molecular targets involved. For example:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The acetylene group can participate in cycloaddition reactions, forming new ring structures that are valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an acetylene group.
4-(Trifluoromethyl)phenylacetylene: Lacks the nitro group, affecting its reactivity and applications.
3-Nitro-4-(trifluoromethyl)phenylacetylene: Positional isomer with different chemical properties.
Uniqueness
4-Nitro-3-(trifluoromethyl)phenylacetylene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring, along with an acetylene group, makes it a versatile compound in synthetic chemistry and scientific research.
Properties
Molecular Formula |
C9H4F3NO2 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
4-ethynyl-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F3NO2/c1-2-6-3-4-8(13(14)15)7(5-6)9(10,11)12/h1,3-5H |
InChI Key |
JXHWOEBVOMUFEP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)


![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)



